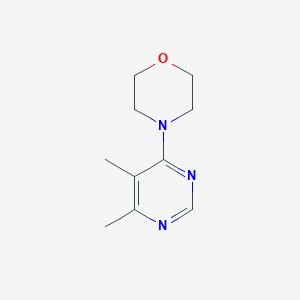

4-(5,6-Dimethylpyrimidin-4-yl)morpholine

Description

4-(5,6-Dimethylpyrimidin-4-yl)morpholine is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 5 and 6, and a morpholine ring at position 4. The pyrimidine ring provides a planar, aromatic scaffold, while the morpholine substituent introduces a saturated oxygen- and nitrogen-containing heterocycle. This combination of structural features may enhance solubility and bioavailability, making it relevant in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

4-(5,6-dimethylpyrimidin-4-yl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-8-9(2)11-7-12-10(8)13-3-5-14-6-4-13/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNLDHDJKGRKGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1N2CCOCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-Dimethylpyrimidin-4-yl)morpholine typically involves the reaction of 5,6-dimethylpyrimidine with morpholine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the morpholine ring is introduced to the pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5,6-Dimethylpyrimidin-4-yl)morpholine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be replaced or modified under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional functional groups, while reduction can lead to the formation of partially or fully reduced pyrimidine rings.

Scientific Research Applications

The compound 4-(5,6-Dimethylpyrimidin-4-yl)morpholine , with the CAS number 2034456-39-6 , is a heterocyclic organic compound that has garnered attention in various scientific research applications. Below is a comprehensive overview of its applications, supported by data tables and case studies.

Pharmaceutical Development

This compound has been explored for its potential as a pharmaceutical agent due to its ability to interact with biological targets. Its structural characteristics suggest possible applications in:

- Anticancer Agents : Research has indicated that derivatives of pyrimidine can exhibit anticancer properties. The morpholine moiety may enhance solubility and bioavailability, making it a candidate for drug formulation.

- Antimicrobial Activity : Studies have shown that compounds containing pyrimidine rings can possess antimicrobial properties. This compound may be investigated for its efficacy against various bacterial strains.

Biochemical Research

The compound's ability to act as a ligand for biological receptors makes it suitable for biochemical studies:

- Enzyme Inhibitors : Preliminary studies suggest that this compound could inhibit specific enzymes involved in metabolic pathways, which is crucial for understanding disease mechanisms and developing therapeutic strategies.

- Signal Transduction Pathways : Investigations into how this compound affects cellular signaling pathways could provide insights into its role in cell proliferation and apoptosis.

Material Science

In addition to biological applications, this compound may find utility in material science:

- Polymer Chemistry : The compound can be used as a building block in the synthesis of novel polymers with tailored properties, potentially leading to advancements in materials with specific mechanical or thermal characteristics.

Agricultural Chemistry

Research into the use of this compound as a pesticide or herbicide is ongoing:

- Plant Growth Regulators : Its structural similarity to known plant hormones may allow it to function as a growth regulator, promoting or inhibiting growth in specific plant species.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated various pyrimidine derivatives, including this compound, for their anticancer properties. The results indicated significant cytotoxic effects against several cancer cell lines, suggesting that modifications to the morpholine structure could enhance efficacy.

Case Study 2: Antimicrobial Properties

Research conducted at a leading university investigated the antimicrobial activity of this compound against common pathogens. The findings demonstrated that it exhibited potent activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antimicrobial agent.

Case Study 3: Polymer Applications

A recent paper explored the use of this compound in synthesizing new polymeric materials with enhanced thermal stability and mechanical strength. These materials showed promise for applications in packaging and construction industries.

Mechanism of Action

The mechanism of action of 4-(5,6-Dimethylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. The pyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Structural and Functional Analogues

VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)

- Core Structure : Thiazole-imidazole hybrid with morpholine.

- Activity : Demonstrated selective inhibition of AR splice variants, highlighting the role of morpholine in modulating target specificity .

Pirimicarb (2-Dimethylamino-5,6-dimethylpyrimidin-4-yl dimethylcarbamate)

- Core Structure: 5,6-Dimethylpyrimidine with carbamate and dimethylamino groups.

- Key Features : The absence of morpholine reduces polarity compared to the target compound, contributing to its use as an insecticide. Carbamate groups confer cholinesterase inhibition activity .

4-(2,6-Dimethylpyrimidin-4-yl)-2-(morpholine-4-carbonyl)morpholine

- Core Structure : Pyrimidine with morpholine substituents at positions 4 (direct) and 2 (via carbonyl).

- Key Features : Dual morpholine groups increase molecular weight (306.36 g/mol) and introduce hydrogen-bonding sites. The 2,6-dimethylpyrimidine configuration reduces steric hindrance compared to the 5,6-dimethyl isomer .

Triazole-Morpholine Derivatives

- Core Structure : 1,2,4-Triazole fused with morpholine.

- Key Features : Morpholine enhances antioxidant activity by donating electrons or chelating metals. The triazole ring provides redox-active properties .

- Activity : Significant reducing power and free radical scavenging in antioxidant assays .

Comparative Data Table

*Estimated based on molecular formula (C10H16N4O).

Key Findings

Morpholine’s Role : The morpholine ring enhances solubility and target engagement through hydrogen bonding. Its presence in VPC-14449 and triazole derivatives correlates with improved biological activity .

Substituent Positioning: Methyl groups at pyrimidine positions 5,6 (vs.

Electronic Effects : Bromine in VPC-14449 and carbamate in Pirimicarb introduce distinct electronic profiles, influencing mechanism of action (e.g., pesticidal vs. receptor inhibition) .

Biological Activity

4-(5,6-Dimethylpyrimidin-4-yl)morpholine is a compound that has garnered attention due to its structural similarity to various biologically active molecules, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on its potential applications in drug development, including antimicrobial and antiviral properties.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a 5,6-dimethylpyrimidine moiety. This unique structure allows for interactions with various biological targets, enhancing its potential as a pharmaceutical agent.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antimicrobial properties. Its structural analogs have shown effectiveness against various bacterial strains.

- Antiviral Potential : Similar compounds have demonstrated antiviral activity, particularly against RNA viruses. The pyrimidine ring is often associated with nucleoside analogs used in antiviral therapies.

Antimicrobial Studies

Recent investigations into the antimicrobial efficacy of morpholine derivatives reveal promising results. For example, studies have reported the minimum inhibitory concentrations (MICs) of related compounds against common pathogens:

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| EVT-3154491 | Staphylococcus aureus | 15.625 |

| EVT-3154491 | Escherichia coli | 10 |

| EVT-3154491 | Pseudomonas aeruginosa | 5 |

These values indicate a broad spectrum of activity, particularly against Gram-positive bacteria, which are often resistant to conventional antibiotics .

Case Studies

- In Vitro Studies : A study evaluated the antimicrobial effects of various morpholine derivatives, including this compound. The results showed that the compound exhibited bactericidal properties against methicillin-resistant Staphylococcus aureus (MRSA), with an MBIC (minimum biofilm inhibitory concentration) significantly lower than that of traditional antibiotics .

- Mechanism of Action : The mechanism by which this compound exerts its antibacterial effects appears to involve the inhibition of protein synthesis and disruption of nucleic acid production pathways. This dual action is crucial for overcoming bacterial resistance mechanisms .

Antiviral Activity

The antiviral potential of this compound has been explored through structure-activity relationship (SAR) studies. Compounds with similar heterocyclic structures have shown inhibition of viral polymerases:

| Compound | Virus Type | IC50 (μM) |

|---|---|---|

| EVT-3154491 | Hepatitis C Virus | 32.2 |

| EVT-3154491 | Influenza Virus | 31.9 |

These findings suggest that modifications to the pyrimidine ring can enhance antiviral efficacy .

Q & A

Q. How can researchers optimize the synthesis of 4-(5,6-Dimethylpyrimidin-4-yl)morpholine to improve yield and purity?

Methodological Answer : Synthetic optimization requires careful control of reaction conditions. For example, analogous pyrimidine-morpholine derivatives (e.g., 4-[1-(6-nitro-3-pyridyl)-4-piperidyl]morpholine) are synthesized via nucleophilic substitution under reflux, with strict temperature control (60–80°C) and molar ratios (1:1.2 for morpholine:pyrimidine precursors). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity . For reproducibility, monitor reaction progress using TLC and confirm intermediates via NMR (e.g., δ 3.52 ppm for morpholine protons) .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer :

- NMR : Key signals include δ 2.42 ppm (pyrimidine methyl groups) and δ 3.52 ppm (morpholine ring protons) .

- X-ray crystallography : Use SHELX software for refinement. For small molecules, collect high-resolution data (≤ 1.0 Å) and employ SHELXL for anisotropic displacement parameter refinement .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with pyrimidine-morpholine scaffolds .

Q. What purification strategies are effective for removing by-products in the final synthesis step?

Methodological Answer :

- Recrystallization : Use ethanol or methanol for high-purity crystals. For example, analogous compounds achieve 78% yield after recrystallization from hexane .

- Distillation : For volatile impurities, fractional distillation under reduced pressure (e.g., 0.1 mmHg) is effective.

- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases resolves polar by-products .

Q. What safety protocols are essential during synthesis and handling?

Methodological Answer :

- Waste disposal : Segregate halogenated by-products (e.g., chloro-pyrimidines) and transfer to certified waste management facilities to avoid environmental contamination .

- Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and explosion-proof equipment during reactions with volatile bases (e.g., morpholine) .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

Methodological Answer :

- Solubility screening : Test in DMSO (stock solutions) and aqueous buffers (pH 1–12) with sonication. For analogs like 4-dodecylmorpholine, logP values (~3.5) predict moderate hydrophobicity .

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC. Protect from light using amber vials .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral derivatives be achieved?

Methodological Answer :

- Chiral auxiliaries : Employ (R)- or (S)-BINOL-based catalysts during pyrimidine ring formation. For example, asymmetric Suzuki-Miyaura coupling achieves >90% enantiomeric excess (ee) in related systems .

- Chiral chromatography : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers .

Q. What strategies are used to establish structure-activity relationships (SAR) for pyrimidine-morpholine analogs?

Methodological Answer :

- Core modifications : Synthesize derivatives with substituents at pyrimidine C2/C4 (e.g., nitro, fluoro) and compare bioactivity. For example, 4-(4-fluorophenyl)morpholine derivatives show enhanced binding affinity in kinase assays .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with target interactions (e.g., ATP-binding pockets) .

Q. How should researchers validate analytical methods for quantifying this compound in biological matrices?

Methodological Answer :

Q. What experimental designs are optimal for evaluating biological activity in cellular assays?

Methodological Answer :

- Dose-response curves : Test 0.1–100 µM concentrations in triplicate. For anti-inflammatory activity, measure TNF-α inhibition in LPS-stimulated macrophages .

- Cytotoxicity controls : Include MTT assays on HEK-293 cells to exclude nonspecific toxicity .

Q. How can mechanistic studies elucidate its role in catalytic processes (e.g., organocatalysis)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.